molecular formula C8H14ClNO3 B13463398 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Cat. No.: B13463398
M. Wt: 207.65 g/mol
InChI Key: FWHITDMKVBVEKX-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a compound with a unique bicyclic structure.

Preparation Methods

The synthesis of 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride involves several steps. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This reaction requires specific conditions, such as the use of a mercury lamp, which can be technically challenging and requires special equipment . Industrial production methods may involve bulk manufacturing and sourcing of raw materials, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium tetrahydridoaluminate for reduction and phosphorus (V) chloride for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing new bio-active compounds. In biology and medicine, its unique structure makes it valuable for developing new drugs and therapeutic agents. In industry, it is used in polymer science and material engineering to create new materials with desirable properties .

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as bicyclo[2.1.1]hexane derivatives. These compounds share a similar bicyclic structure but differ in their functional groups and properties. The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties .

Biological Activity

1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride is a bicyclic compound with unique structural features that contribute to its biological activity. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a [2+2] cycloaddition reaction, often utilizing photochemical methods with a mercury lamp to facilitate the reaction conditions. The compound's structure is characterized by a rigid bicyclic framework, which enhances its potential for specific interactions with biological targets.

Chemical Properties:

  • Molecular Formula: C8H12O4
  • CAS Number: 2445786-86-5
  • IUPAC Name: 1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors, due to its rigid structure. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects.

Antibacterial Activity

Research indicates that compounds similar to 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that these compounds can inhibit cell wall synthesis, leading to bacterial cell death .

Case Study:
In a comparative study involving various synthesized compounds, the antibacterial activity was evaluated using the agar well diffusion method against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar bicyclic structures demonstrated potent antibacterial effects comparable to established antibiotics like meropenem .

Antioxidant Activity

The antioxidant capabilities of 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid have also been investigated. In vitro assays using the DPPH method showed that this compound exhibited significant antioxidant activity, suggesting its potential role in combating oxidative stress-related diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid, it is essential to compare it with structurally related compounds:

Compound NameStructureBiological Activity
4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic AcidSimilar bicyclic structureModerate antibacterial activity
2-Azabicyclo[2.1.1]hexane-4-carboxylic AcidContains nitrogen atomEnhanced enzyme inhibition

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-12-5-8-2-7(3-8,4-9-8)6(10)11;/h9H,2-5H2,1H3,(H,10,11);1H

InChI Key

FWHITDMKVBVEKX-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(CN2)C(=O)O.Cl

Origin of Product

United States

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